molecular formula C11H16ClF2N5 B15113641 1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15113641
M. Wt: 291.73 g/mol
InChI Key: VTQOAPPUEULGLV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of propargyl alcohol with appropriate reagents to form the pyrazole ring, followed by difluoromethylation using difluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are cost-effective and environmentally friendly. For instance, the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents is often prioritized .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability, while the pyrazole ring provides a versatile scaffold for various applications.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-7-9(8(2)15-17)6-14-10-4-5-18(16-10)11(12)13;/h4-5,7,11H,3,6H2,1-2H3,(H,14,16);1H

InChI Key

VTQOAPPUEULGLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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